molecular formula C13H18ClF3N2O B030384 Mabuterol CAS No. 56341-08-3

Mabuterol

Cat. No. B030384
CAS RN: 56341-08-3
M. Wt: 310.74 g/mol
InChI Key: JSJCTEKTBOKRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Mabuterol hydrochloride is synthesized from 4-amino-3-chloro-5-trifluoromethylphenylnone through processes including bromination, amination, reduction, and salt formation. This synthesis procedure is confirmed by IR, 1H-NMR, 13C-NMR, and MS, with an overall yield of 8.5%. The process is scalable due to its convenient operation (Cheng Mao-sheng, 2008).

Molecular Structure Analysis

The molecular structure of mabuterol is characterized using techniques such as hydrogen-deuterium exchange mass spectrometry (HDX MS). This method helps in understanding the conformational impact of chemical modifications on monoclonal antibodies (mAbs), indicating that specific structural changes can affect the drug's efficacy (Yuetian Yan et al., 2016).

Chemical Reactions and Properties

Mabuterol's chemical properties include its reactivity and stability under various conditions. HDX-MS studies can reveal the changes in local dynamics of mAbs in response to chemical modifications and environmental stresses (R. Majumdar et al., 2015). These studies provide insights into how mabuterol's chemical structure may alter under different conditions.

Physical Properties Analysis

The physical properties of mabuterol, such as solubility, melting point, and crystalline structure, can be inferred through the analysis of its molecular structure and chemical properties. However, specific studies focusing on the physical properties of mabuterol were not found in the current literature.

Chemical Properties Analysis

Chemical properties of mabuterol, including acidity, basicity, and chemical stability, are closely related to its molecular structure and the presence of functional groups. Techniques like HDX-MS provide insights into how mabuterol's chemical structure is affected by various modifications and environmental conditions (Aming Zhang et al., 2014).

Scientific Research Applications

  • Pharmacokinetics

    • Mabuterol has been studied for its absorption, distribution, and excretion in rats . The research involved the use of 14C-labelled Mabuterol and found that it was easily absorbed from the whole length of the small intestine. The blood and tissue levels of radioactivity reached the maximum within 1 hour after oral administration . About 60% and 26% were excreted into urine and feces, respectively, within 24 hours after oral administration .
    • In humans, Mabuterol has a slow elimination rate and low clearance, with mainly renal excretion and low fecal excretion .
  • β-Agonist Residues Identification

    • A robust and sensitive methodology, utilizing GC-MS, has been developed for the identification and quantitation of seven β-agonist residues, including Mabuterol, in liver and meat samples . The method involved consecutive extractions with hydrochloric tris (hydroxymethyl)aminomethane (TRIS-HCl) and tert-butyl-methyl ether (TBME), defatting with hexane, and solid-phase extraction (SPE) with C18 cartridges . The method was validated according to the Commission Decision 2002/657/EC .
  • Therapeutic Treatment of Pulmonary Disorders

    • Mabuterol is a selective β2 adrenoreceptor agonist . It has been studied for its effects on the cardiovascular system and smooth muscle organs . It has been used for therapeutic treatment of pulmonary disorders .
  • Promoting Muscle Development

    • β-Agonists like Mabuterol are often added illegally to feedstuffs for farm livestock with the purpose of promoting increased muscle development .
  • Decreasing Fatty Tissue Deposition

    • β-Agonists have the ability to promote a decrease in the deposition of fatty tissue .
  • Increasing Lean Meat to Fat Ratio

    • β-Agonists can cause an increase in the lean “meat to fat” ratio of meat-producing animals .
  • Effects on the Central Nervous System

    • Mabuterol has been studied for its effects on the central nervous system . It was found to cause changes in behavior, including increased touch response, decreased spontaneous movement, and ptosis . Mabuterol also prolonged the sleeping time induced by hexobarbital Na . It was found to depress reactive movement in various tests, but an anticonvulsive effect was not observed .
  • Synthesis

    • Mabuterol can be synthesized from 2-(Trifluoromethyl)aniline . The halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate resulted in 2-Amino-5-Iodobenzotrifluoride .
  • Effects on EEG

    • Mabuterol (10 mg/kg i.v.) produced a change in the spontaneous EEG of one of three rabbits, showing synchronization of cortical activity with sedation .

Safety And Hazards

Mabuterol should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJCTEKTBOKRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048283
Record name Mabuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mabuterol

CAS RN

56341-08-3
Record name Mabuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56341-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mabuterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mabuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MABUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mabuterol
Reactant of Route 2
Mabuterol
Reactant of Route 3
Mabuterol
Reactant of Route 4
Reactant of Route 4
Mabuterol
Reactant of Route 5
Mabuterol
Reactant of Route 6
Mabuterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.